4-(Trifluoromethyl)aniline-d4
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Overview
Description
2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H2F7N . It has a molar mass of 233.09 .
Synthesis Analysis
The synthesis of 2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline is usually completed by a multi-step reaction . Specific preparation methods may vary, but generally involve the use of an aromatic amine and a fluorinating agent (e.g., hydrogen fluoride) to introduce fluorine atoms during the reaction .Molecular Structure Analysis
The linear formula of this compound is CF3C6F4NH2 . The InChI key is FJOACTZFMHZHSC-UHFFFAOYSA-N .Chemical Reactions Analysis
As an important intermediate in organic synthesis, 2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline can be used to synthesize other compounds . Due to its special chemical properties, the compound is often used to synthesize organic compounds containing fluorine atoms, such as drugs, materials, etc .Physical and Chemical Properties Analysis
This compound has a density of 1.687g/mL at 25°C (lit.) . Its boiling point is 186°C (lit.) , and its vapor pressure is 1.38mmHg at 25°C . The refractive index is n20/D 1.431 (lit.) .Scientific Research Applications
Synthesis and Crystal Engineering
One study focuses on the synthesis and crystal engineering of rubrene and its derivatives, highlighting the impact of substituting peripheral aromatic rings and the tetracene core on electronic properties. This research is indicative of broader efforts to manipulate chemical structures for improved material performance, including compounds like 2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline (Douglas et al., 2020).
Phase Behavior and Applications of Ionic Liquids
Another study reviews the phase behavior of ionic liquids with various aliphatic and aromatic solutes, including aniline derivatives. This research explores the solvent abilities of ionic liquids, which are crucial for applications in separations and extractions, potentially involving compounds like 2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline (Visak et al., 2014).
Environmental and Polymer Studies
Research on the environmental fate and effects of polyfluoroalkyl chemicals sheds light on the degradation pathways and persistence of these compounds, including those related to 2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline. These studies are crucial for understanding the environmental impact and designing greener chemical processes (Liu & Avendaño, 2013).
Polytetrafluoroethylene and Fluoroalkylation
A comprehensive review on polytetrafluoroethylene emphasizes the synthesis, characterization, and applications of this fluoropolymer, showcasing the significance of fluorochemicals in advanced materials and technologies. Such studies are relevant to understanding the properties and applications of fluorinated anilines (Puts et al., 2019).
Safety and Hazards
2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline is classified as an irritant . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .
Future Directions
As an important intermediate in organic synthesis, 2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline has potential applications in the synthesis of other compounds, particularly those containing fluorine atoms . Its future directions could involve its use in the synthesis of drugs, materials, and other organic compounds .
Mechanism of Action
Target of Action
The primary targets of 4-(Trifluoromethyl)aniline-d4, also known as 2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline, are DYRK1A and DYRK1B kinases . These kinases are involved in cell growth and development, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders .
Mode of Action
This compound acts as an inhibitor of DYRK1A and DYRK1B kinases . It binds to these kinases, preventing them from phosphorylating their substrate proteins. This inhibition disrupts the normal functioning of the kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of DYRK1A and DYRK1B kinases by this compound affects various biochemical pathways. These kinases are involved in multiple signaling pathways that regulate cell growth, differentiation, survival, and apoptosis. By inhibiting these kinases, this compound can alter these pathways, leading to downstream effects on cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effect on DYRK1A and DYRK1B kinases . By inhibiting these kinases, the compound can disrupt cellular processes regulated by these kinases, potentially leading to altered cell growth, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)aniline-d4 interacts with the enzymes DYRK1A and DYRK1B, inhibiting their activity with IC50s of 54.84 nM and 186.40 nM, respectively .
Cellular Effects
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .
Molecular Mechanism
This compound is believed to act as a catalyst in synthesizing other compounds . It is also thought to function as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes .
Temporal Effects in Laboratory Settings
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .
Dosage Effects in Animal Models
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .
Metabolic Pathways
It is known to interact with the enzymes DYRK1A and DYRK1B .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIMMLDVSWADK-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.